
(E)-5-chloro-2,2,3,3,4-pentafluoropent-4-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-5-chloro-2,2,3,3,4-pentafluoropent-4-enoic acid is an organic compound characterized by the presence of multiple halogen atoms and a carboxylic acid group. This compound is notable for its unique structure, which includes both chlorine and fluorine atoms, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-chloro-2,2,3,3,4-pentafluoropent-4-enoic acid typically involves the halogenation of a suitable precursor. One common method is the fluorination of a chlorinated alkene under controlled conditions. The reaction is usually carried out in the presence of a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) at elevated temperatures. The reaction conditions must be carefully controlled to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(E)-5-chloro-2,2,3,3,4-pentafluoropent-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
(E)-5-chloro-2,2,3,3,4-pentafluoropent-4-enoic acid has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique halogenation pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Medicine: The compound’s potential therapeutic properties are studied, particularly in the context of developing new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
作用机制
The mechanism of action of (E)-5-chloro-2,2,3,3,4-pentafluoropent-4-enoic acid involves its interaction with specific molecular targets. The presence of multiple halogen atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include halogen bonding, hydrogen bonding, and hydrophobic interactions, which contribute to the compound’s overall biological and chemical activity.
相似化合物的比较
Similar Compounds
(E)-5-chloro-2,2,3,3,4-tetrafluoropent-4-enoic acid: Similar structure but with one less fluorine atom.
(E)-5-chloro-2,2,3,3,4-pentafluoropentanoic acid: Similar structure but with a saturated carbon chain.
(E)-5-bromo-2,2,3,3,4-pentafluoropent-4-enoic acid: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
(E)-5-chloro-2,2,3,3,4-pentafluoropent-4-enoic acid is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications, as it can exhibit different reactivity and interactions compared to its analogs.
属性
分子式 |
C5H2ClF5O2 |
|---|---|
分子量 |
224.51 g/mol |
IUPAC 名称 |
(E)-5-chloro-2,2,3,3,4-pentafluoropent-4-enoic acid |
InChI |
InChI=1S/C5H2ClF5O2/c6-1-2(7)4(8,9)5(10,11)3(12)13/h1H,(H,12,13)/b2-1+ |
InChI 键 |
VVMMFOBAGFALDI-OWOJBTEDSA-N |
手性 SMILES |
C(=C(\C(C(C(=O)O)(F)F)(F)F)/F)\Cl |
规范 SMILES |
C(=C(C(C(C(=O)O)(F)F)(F)F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



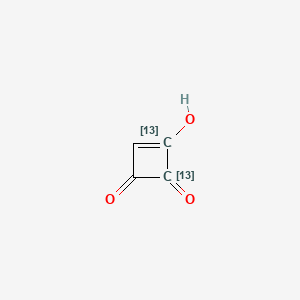
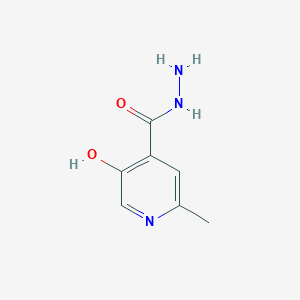
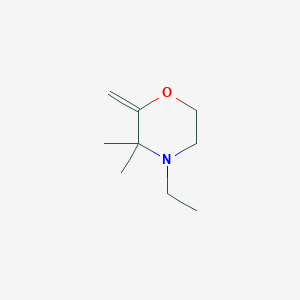
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)hexanamide](/img/structure/B13835537.png)
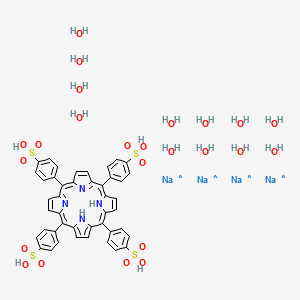
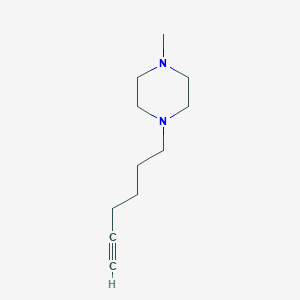

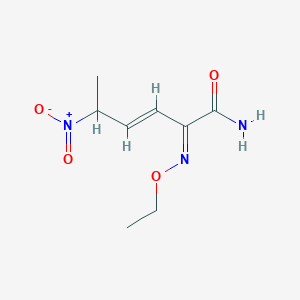
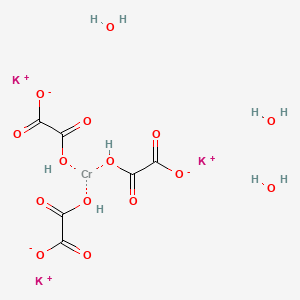
![(4R,4'R)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-4-(2-methylpropyl)oxazole]](/img/structure/B13835563.png)

![Ethyl 4-[[3-methyl-2-(thiophene-2-carbonylamino)pentanoyl]amino]benzoate](/img/structure/B13835587.png)

